AS101

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

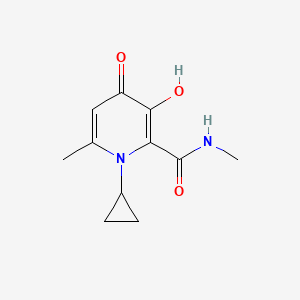

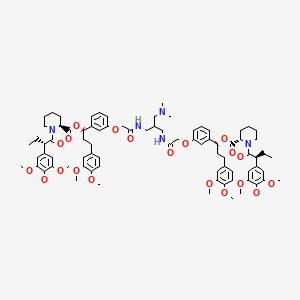

AS101 is a potent immunomodulator prodrug . It has been used in various clinical trials and tested for a variety of potential therapeutic applications . AS101 is also known as Ammonium trichloro (dioxoethylene-O,O′) tellurate .

Synthesis Analysis

AS101 and its analogues have been synthesized and characterized in a study . The study carried out a comparative analysis through a combined experimental and computational approach .

Molecular Structure Analysis

The molecular structure of AS101 has been studied in detail . The study reported the detailed reaction that AS101 and its bromido- and iodido-replaced analogues undergo in the presence of water, allowing the conversion of the original molecule to the likely true pharmacophore .

Chemical Reactions Analysis

AS101 quickly activates in an aqueous environment, producing TeOCl 3−, which likely represents the pharmacologically active species . The detailed reaction that AS101 and its analogues undergo in the presence of water has been described .

Aplicaciones Científicas De Investigación

Application in Treating Carbapenem-Resistant Acinetobacter baumannii

- Summary of Application : AS101, an immunomodulation agent, was repurposed as an antimicrobial agent against Carbapenem-Resistant Acinetobacter baumannii (CRAB) .

- Methods of Application : The in vitro antibacterial activities of AS101 were evaluated using broth microdilution, time-kill assay, reactive oxygen species (ROS) detection, and electron microscopy .

- Results or Outcomes : The MIC range of AS101 for 27 CRAB isolates was from 0.5 to 32 µg/mL, which is below its 50% cytotoxicity (approximately 150 µg/mL). Bactericidal activity was confirmed using a time-kill assay. The antibacterial mechanism of AS101 was the accumulation of the ROS and the disruption of the cell membrane, which, in turn, results in cell death .

Application in Treating Colistin- and Carbapenem-Resistant Klebsiella pneumoniae

- Summary of Application : AS101 was repurposed as an antimicrobial agent against colistin- and carbapenem-resistant Klebsiella pneumoniae (CRKP) .

- Methods of Application : The in vitro antibacterial activities of AS101 were observed through broth microdilution, time-kill assay, and electron microscopy .

- Results or Outcomes : The in vitro antibacterial results were found for AS101 against colistin- and CRKP isolates, with minimum inhibitory concentration (MIC) values ranging from <0.5 to 32 μg/mL .

Synergistic Combination with AZT

- Summary of Application : AS101 was used in combination with AZT (Zidovudine), an antiretroviral medication used to prevent and treat HIV/AIDS, to investigate the synergistic effects .

- Methods of Application : A checkerboard method was applied to investigate the synergistic effects between AZT and AS101 .

- Results or Outcomes : The study did not provide specific results or outcomes in the snippet. For detailed results, you may want to refer to the original research article .

Activation Process of AS101 and Its Analogues

- Summary of Application : The activation process of AS101 and two of its analogues was studied .

- Methods of Application : The study did not provide specific methods in the snippet. For detailed methods, you may want to refer to the original research article .

- Results or Outcomes : It has been demonstrated that AS101 quickly activates in aqueous milieu, producing TeOCl3−, which likely represents the pharmacologically active species .

Safety And Hazards

AS101 is described as toxic and contains a pharmaceutically active ingredient . It’s recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It’s also noted that AS101 is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

AS101 has been repurposed as an antimicrobial agent against Carbapenem-Resistant Acinetobacter baumannii (CRAB), and it’s suggested that AS101 is an ideal candidate for further testing in future studies . It has also been suggested that AS101 could be useful in increasing the qualitative potential of bone marrow used for autologous transplantation after purging with ASTA-Z .

Propiedades

Número CAS |

106566-58-9 |

|---|---|

Nombre del producto |

AS101 |

Fórmula molecular |

C2H4Cl3O2Te.NH4 |

Peso molecular |

312.04942 |

Nombre IUPAC |

Ammonium trichloro(dioxoethylene-O,O') tellurate |

InChI |

InChI=1S/C2H4Cl3O2Te.H3N/c3-8(4,5)6-1-2-7-8;/h1-2H2;1H3/q-1;/p+1 |

Clave InChI |

AXWLPMGUUAIGJK-UHFFFAOYSA-O |

SMILES |

Cl[Te-]1(Cl)(Cl)OCCO1.[NH4+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AS-101; IVX-Q-101; PRX-0001; PRX-0002; PRX-001; WAX-120337; IVXQ-101; AS101; IVXQ101; PRX0001; PRX0002; PRX001; WAX120337; AS 101; IVX Q 101; PRX 0001; PRX 0002; PRX 001; WAX 120337; IVXQ 101; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)